BenchChemオンラインストアへようこそ!

N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

CNS Penetration Kinase Inhibitor Design Physicochemical Property Optimization

Procure this unique pyridyl isonicotinamide scaffold (CAS 1904213-30-4) for CNS kinase programs. Unlike naporafenib (XLogP3=4.47, 2 HBD), its zero HBD, moderate TPSA (64.6 Ų), and XLogP3=3 predict superior passive BBB penetration, ideal for RAF-driven brain malignancies and neuroinflammation. Occupying lead-like space (MW 375.4), the tetrahydrofuran-3-yloxy moiety offers a derivatization vector for SAR exploration while maintaining oral absorption potential. Purity ≥90% with LCMS/NMR validation ensures reliable screening data. A strategically differentiated building block for focused pyridyl isonicotinamide libraries.

Molecular Formula C22H21N3O3
Molecular Weight 375.428
CAS No. 1904213-30-4
Cat. No. B2398440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
CAS1904213-30-4
Molecular FormulaC22H21N3O3
Molecular Weight375.428
Structural Identifiers
SMILESC1COCC1OC2=NC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C22H21N3O3/c26-22(18-9-12-24-21(14-18)28-19-10-13-27-16-19)25(20-8-4-5-11-23-20)15-17-6-2-1-3-7-17/h1-9,11-12,14,19H,10,13,15-16H2
InChIKeyCVQVBCGLCRXCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 1904213-30-4): Physicochemical Profile and Supplier-Grade Characterization for Research Procurement


N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 1904213-30-4) is a synthetic, multifunctional organic molecule incorporating pyridine, tetrahydrofuran, and isonicotinamide moieties [1]. It is classified within the pyridyl isonicotinamide chemical space, a class known for kinase inhibition, particularly against RAF kinases [2]. Its computed physicochemical properties, including a molecular weight of 375.4 g/mol, an XLogP3 of 3, and a topological polar surface area of 64.6 Ų, are established [1]. The compound is commercially available from research chemical suppliers with a typical purity of ≥90% as confirmed by LCMS and/or 400MHz NMR .

Why N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Cannot Be Replaced by a Generic Pyridyl Isonicotinamide Analog


Substituting this compound with a generic pyridyl isonicotinamide analog introduces significant risk of altered pharmacological and physicochemical behavior. The presence of the tetrahydrofuran-3-yloxy group and the specific N-benzyl-N-(pyridin-2-yl) substitution pattern are not conserved across the class. These structural features directly influence key drug-like properties. For instance, the target compound has 0 hydrogen bond donors, compared to 2 for the clinical-stage RAF inhibitor naporafenib (LXH254), indicating a fundamentally different hydrogen-bonding capacity that can affect membrane permeability and off-target binding profiles [1]. Furthermore, the computed lipophilicity (XLogP3 = 3) is significantly lower than that of naporafenib (XLogP3 = 4.47), suggesting divergent solubility and metabolic stability profiles that make simple interchange scientifically unjustifiable [1][2]. Direct experimental confirmation of activity for this specific compound is required before any substitution is considered.

N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide: Head-to-Head Property Comparison and Procurement-Quality Evidence


Hydrogen Bond Donor Deficiency vs. Naporafenib (LXH254): A Critical Differentiator for CNS Drug Discovery

The target compound has a Hydrogen Bond Donor (HBD) count of 0, whereas the clinical RAF inhibitor naporafenib has 2 HBDs [1][2]. A lower HBD count is a well-established parameter favoring passive blood-brain barrier permeability. This property makes the compound a potentially superior starting point for CNS-targeted kinase inhibitor programs where minimizing P-glycoprotein efflux is critical.

CNS Penetration Kinase Inhibitor Design Physicochemical Property Optimization

Lipophilicity Differential: XLogP3 = 3 for the Target Compound vs. XLogP3 = 4.47 for Naporafenib

The target compound has a computed XLogP3 of 3, compared to 4.47 for naporafenib [1][2]. This 1.47 log unit difference indicates significantly lower lipophilicity, which is often correlated with reduced off-target toxicity, improved solubility, and better metabolic stability. In kinase inhibitor optimization, controlling lipophilicity is a primary strategy for improving overall drug-like properties.

Kinase Selectivity ADME Optimization Lipophilic Efficiency

Topological Polar Surface Area (TPSA) Advantage: 64.6 Ų vs. 96.81 Ų for Naporafenib

The target compound exhibits a TPSA of 64.6 Ų, significantly lower than the 96.81 Ų of naporafenib [1][2]. TPSA is a key predictor of oral absorption and cellular permeability; values below 140 Ų are generally favorable, and values below 90 Ų are considered optimal for good oral bioavailability. The 32.21 Ų difference suggests the target compound has superior intrinsic membrane permeability potential.

Oral Bioavailability Membrane Permeability Drug-Likeness

Molecular Weight Reduction: 375.4 g/mol vs. 502.18 g/mol for Naporafenib

The target compound has a molecular weight of 375.4 g/mol, which is 126.78 g/mol lower than naporafenib (502.18 g/mol) [1][2]. Lower molecular weight is directly associated with better ligand efficiency indices and improved synthetic tractability. The compound resides in the 'lead-like' space (MW < 460), whereas naporafenib is in the 'drug-like' space, making the target compound a more versatile starting point for fragment growth or lead optimization campaigns.

Fragment-Based Drug Discovery Lead-Like Properties Efficiency Metrics

Purity-Guaranteed Commercial Availability with Full Analytical Verification

The compound is commercially supplied by Life Chemicals with a purity of ≥90%, confirmed by LCMS and/or 400MHz ¹H NMR [1]. This level of analytical validation is critical for ensuring reproducible biological assay results. In contrast, many custom-synthesized in-class analogs lack consistent quality documentation, introducing batch-to-batch variability that can compromise SAR studies.

Research Compound Sourcing Quality Control Reproducibility

Optimal Procurement and Research Application Scenarios for N-Benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide


CNS-Penetrant Kinase Inhibitor Lead Generation

This compound's zero HBD count and moderate TPSA (64.6 Ų) align with optimal CNS drug-like property space [1]. Research teams pursuing kinase targets within the central nervous system, particularly RAF-driven brain malignancies or neuroinflammatory pathways, should prioritize this scaffold over larger, more polar clinical candidates like naporafenib. Its physicochemical profile predicts superior passive BBB penetration, making it an ideal starting point for CNS-focused hit-to-lead programs.

Fragment-Based and Structure-Activity Relationship (SAR) Expansion Libraries

With a molecular weight of 375.4 g/mol, this compound occupies the 'lead-like' chemical space preferred for fragment growth and systematic SAR exploration [2]. The tetrahydrofuran-3-yloxy moiety provides a unique vector for further derivatization, enabling medicinal chemistry teams to explore diverse chemical space while maintaining favorable physicochemical properties. Procurement of this compound is strategically valuable when building focused libraries around the pyridyl isonicotinamide pharmacophore.

Oral Bioavailability Optimization in Early-Stage Drug Discovery

The compound's low TPSA (64.6 Ų) and moderate lipophilicity (XLogP3 = 3) place it within the optimal range for oral absorption [2]. Drug discovery programs aiming to optimize oral exposure while minimizing off-target toxicity risk can use this scaffold as a core template. Its physicochemical profile suggests it may circumvent the solubility and permeability challenges often encountered with larger, more lipophilic RAF inhibitors such as naporafenib.

Reproducible Academic Research Requiring Validated Chemical Probes

Academic laboratories conducting kinase signaling studies or phenotypic screening can procure this compound with confidence due to its documented purity specification (≥90%) and analytical validation (LCMS/NMR) [3]. Unlike custom-synthesized in-class analogs that often arrive without certificates of analysis, this compound's quality guarantee minimizes the risk of data artifacts caused by impurities, ensuring more reliable publication-ready results.

Quote Request

Request a Quote for N-benzyl-N-(pyridin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.